molecular formula C11H13F2N B2632000 2-(3,4-Difluorophenyl)-3,3-dimethylazetidine CAS No. 1783651-59-1

2-(3,4-Difluorophenyl)-3,3-dimethylazetidine

Cat. No.: B2632000
CAS No.: 1783651-59-1
M. Wt: 197.229
InChI Key: GSIKBAZSTLJZPD-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)-3,3-dimethylazetidine is an organic compound characterized by the presence of a difluorophenyl group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)-3,3-dimethylazetidine typically involves the reaction of 3,4-difluorophenyl derivatives with azetidine precursors under controlled conditions. One common method involves the use of cyclopropanation reactions, where 3,4-difluorophenylacrylic acid is reacted with oxalyl chloride in the presence of N,N-dimethylformamide and dichloromethane to produce the corresponding acryloyl chloride . This intermediate is then subjected to further reactions to form the desired azetidine compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation and subsequent reactions under optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)-3,3-dimethylazetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MnO2 in dry CH2Cl2.

    Reduction: Borane-tetrahydrofuran or borane-N,N-diethylaniline.

    Substitution: Electron-withdrawing groups and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl alcohols .

Scientific Research Applications

2-(3,4-Difluorophenyl)-3,3-dimethylazetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)-3,3-dimethylazetidine involves its interaction with molecular targets such as enzymes and receptors. The difluorophenyl group can enhance binding affinity and specificity, while the azetidine ring provides structural rigidity. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Difluorophenyl)-3,3-dimethylazetidine is unique due to its combination of a difluorophenyl group and an azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3,4-difluorophenyl)-3,3-dimethylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N/c1-11(2)6-14-10(11)7-3-4-8(12)9(13)5-7/h3-5,10,14H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIKBAZSTLJZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1C2=CC(=C(C=C2)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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